![molecular formula C24H22N6O2 B2964678 N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207055-78-4](/img/no-structure.png)

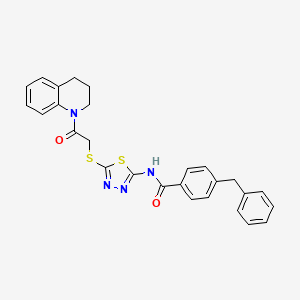

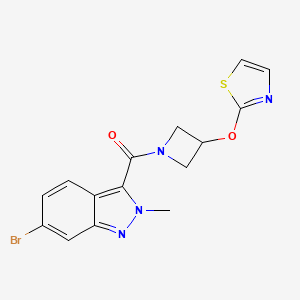

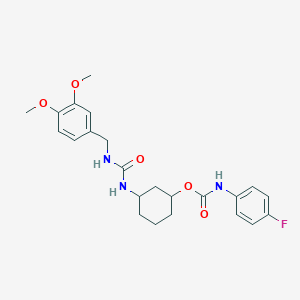

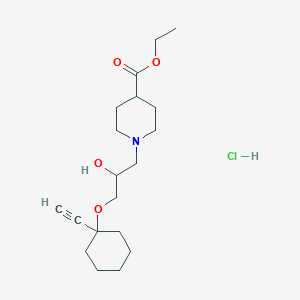

N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including benzylation , cyclization , and acetylation . Researchers have reported various synthetic routes, but a common approach involves the reaction of an appropriate benzyl halide with a pyrazolo-triazolo-pyrazine precursor . The final step typically includes acetylation of the amine group to yield the desired product .

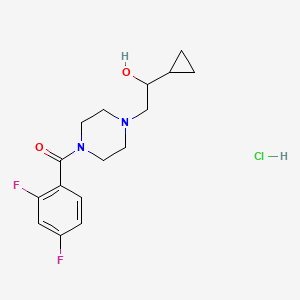

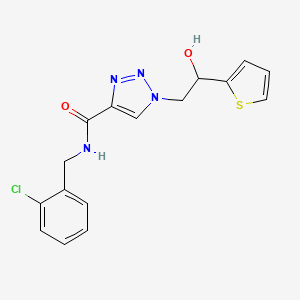

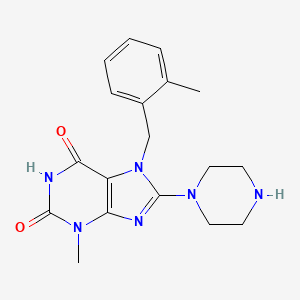

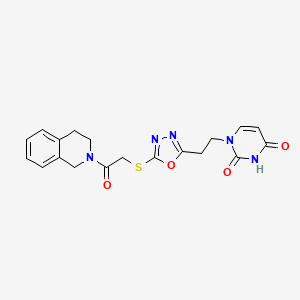

Molecular Structure Analysis

The molecular formula of N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is C~17~H~16~N~6~O~2~ . It contains a benzyl group , a pyrazolo-triazolo-pyrazine core , and an acetamide moiety . The bromine atom in the structure contributes to its reactivity and pharmacological properties .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, such as hydrolysis , oxidation , and substitution . Researchers have explored its reactivity with different nucleophiles and electrophiles. These reactions play a crucial role in designing derivatives with improved bioactivity .

Scientific Research Applications

Synthesis and Biological Activity

Antibacterial and Antifungal Properties : Derivatives of pyrazoline and pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown efficacy against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans, indicating their potential as antimicrobial agents (Hassan, 2013).

Anticonvulsant Activity : Certain alkanamide derivatives bearing heterocyclic rings have been synthesized and tested for anticonvulsant activity. The presence of a 1,2,4-triazole ring enhances activity, demonstrating the chemical's potential in developing anticonvulsant drugs (Tarikogullari et al., 2010).

Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. These studies contribute to the development of new agrochemicals (Fadda et al., 2017).

Anticancer and Antimicrobial Activities : New antipyrine-based heterocycles have been synthesized, some of which possess anticancer and antimicrobial activities. These findings support the exploration of antipyrine derivatives in cancer therapy and infection control (Riyadh et al., 2013).

Chemical Synthesis and Characterization

Synthesis of Novel Heterocycles : The synthesis of pyrazolo[5,1-c]triazines and isoxazolo[3,4-d] pyrimidine derivatives has been achieved, expanding the repertoire of heterocyclic compounds available for further biological and pharmaceutical evaluation (Abdelhamid et al., 2012).

Molecular Docking and Screening : Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, indicating their potential binding energies and biological activities (Flefel et al., 2018).

Antioxidant Studies : The synthesis of novel N-substituted benzyl/phenyl derivatives has shown moderate to significant radical scavenging activity, pointing to their potential as antioxidants (Ahmad et al., 2012).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 3,4-dimethylphenylpyrazol-5-one, which is then reacted with 2-chloroacetyl chloride to form 2-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetyl chloride. This intermediate is then reacted with benzylamine to form N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "2-chloroacetyl chloride", "benzylamine" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,4-dimethylphenylpyrazol-5-one.", "Step 2: Reaction of 3,4-dimethylphenylpyrazol-5-one with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetyl chloride.", "Step 3: Reaction of 2-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetyl chloride with benzylamine in the presence of a base such as triethylamine to form N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] } | |

CAS RN |

1207055-78-4 |

Molecular Formula |

C24H22N6O2 |

Molecular Weight |

426.48 |

IUPAC Name |

N-benzyl-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |

InChI |

InChI=1S/C24H22N6O2/c1-16-8-9-19(12-17(16)2)20-13-21-23-27-30(24(32)28(23)10-11-29(21)26-20)15-22(31)25-14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3,(H,25,31) |

InChI Key |

YFFXSSQVCYWETI-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=CC=C5)C3=C2)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)

![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2964599.png)

![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2964604.png)

![6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine](/img/structure/B2964607.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2964611.png)